2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14621728
InChI: InChI=1S/C16H16N6O2S2/c1-24-10-4-2-9(3-5-10)11-7-25-15(19-11)22-14(23)8-26-16-20-12(17)6-13(18)21-16/h2-7H,8H2,1H3,(H,19,22,23)(H4,17,18,20,21)
SMILES:
Molecular Formula: C16H16N6O2S2
Molecular Weight: 388.5 g/mol

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC14621728

Molecular Formula: C16H16N6O2S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C16H16N6O2S2
Molecular Weight 388.5 g/mol
IUPAC Name 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C16H16N6O2S2/c1-24-10-4-2-9(3-5-10)11-7-25-15(19-11)22-14(23)8-26-16-20-12(17)6-13(18)21-16/h2-7H,8H2,1H3,(H,19,22,23)(H4,17,18,20,21)
Standard InChI Key BSCUDXZBCISPRW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₆H₁₆N₆O₂S₂, with a molecular weight of 388.5 g/mol. Its IUPAC name, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, reflects its three primary components:

  • A 4,6-diaminopyrimidin-2-yl group, which contributes hydrogen-bonding capabilities via its amine substituents.

  • A 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety, providing aromaticity and electron-rich regions for π-π interactions.

  • An acetamide linker that bridges the pyrimidine and thiazole systems, enhancing conformational flexibility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₆O₂S₂
Molecular Weight388.5 g/mol
IUPAC Name2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Canonical SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Topological Polar Surface Area143 Ų

Structural Analogues

Comparative analysis with structurally related compounds reveals how substituent variations influence properties. For example, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 6186-3333) replaces the diamine groups with methyl substituents, reducing hydrogen-bonding potential and increasing hydrophobicity (logP = 4.09 vs. 2.8 for the diaminopyrimidin variant) . This alteration impacts both biological activity and material compatibility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Pyrimidine Ring Formation: 4,6-Diaminopyrimidine-2-thiol is synthesized via cyclization of thiourea derivatives with malononitrile.

  • Thiazole Ring Construction: 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine is prepared through Hantzsch thiazole synthesis, combining thiourea with α-halo ketones.

  • Acetamide Coupling: The pyrimidine and thiazole intermediates are linked via a sulfanyl-acetamide bridge using nucleophilic acyl substitution.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1Pyrimidine cyclizationThiourea, malononitrile, EtOH, Δ
2Thiazole formation (Hantzsch)α-Bromoacetophenone, NH₄SCN, Δ
3Acetamide couplingChloroacetyl chloride, DMF, K₂CO₃

Reactivity and Stability

The compound’s stability is influenced by its functional groups:

  • The diaminopyrimidine moiety is prone to oxidation, requiring inert storage conditions.

  • The thioether linkage (C–S–C) exhibits moderate susceptibility to radical-mediated cleavage.

  • The methoxyphenyl group enhances solubility in polar organic solvents (e.g., DMSO, ethanol).

Applications in Materials Science

Organic Semiconductors

The compound’s extended π-system enables charge carrier mobility (μ = 0.12 cm²/V·s in thin-film transistors), comparable to rubrene derivatives. Its ability to form hydrogen-bonded networks enhances thin-film crystallinity, a critical factor in organic photovoltaic efficiency.

Sensor Development

Functionalization with gold nanoparticles yields a chemiresistive sensor for volatile organic compounds (VOCs). The thiazole moiety’s electron-rich surface facilitates amine detection at ppm-level concentrations.

Table 3: Material Properties

ApplicationPerformance MetricValue
Organic PhotovoltaicsPower Conversion Efficiency8.2% (with PCBM)
VOC SensingLimit of Detection (NH₃)2.3 ppm
Charge MobilityHole Mobility0.12 cm²/V·s

Comparative Analysis with Structural Analogues

Biological Efficacy

Substitution of the diaminopyrimidine group with methyl groups (as in Compound 6186-3333) reduces DHFR inhibition (IC₅₀ = 5.7 μM) but enhances logP from 2.8 to 4.09, improving blood-brain barrier penetration . This trade-off highlights the diamine group’s critical role in target engagement.

Material Performance

The dimethylpyrimidine analogue exhibits lower charge mobility (μ = 0.04 cm²/V·s) due to disrupted π-stacking, underscoring the importance of hydrogen-bonding motifs in semiconductor design .

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